N-Acetyl-3-nitriloalanine: A Comprehensive Technical Guide
N-Acetyl-3-nitriloalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3-nitriloalanine, also known as N-acetyl-3-cyanoalanine, is a derivative of the non-proteinogenic amino acid 3-cyanoalanine. This guide provides an in-depth overview of its physicochemical properties, proposed synthesis, and analytical characterization methods. Furthermore, it explores the potential biological significance of this molecule, drawing parallels from the known roles of N-acetylated amino acids and the metabolic pathways of cyanide detoxification. This document is intended to serve as a foundational resource for researchers interested in the study and application of N-Acetyl-3-nitriloalanine in various scientific and biomedical fields.
Physicochemical Properties
Direct experimental data for N-Acetyl-3-nitriloalanine is scarce in publicly available literature. The following table summarizes a combination of data from its constituent molecules, N-acetyl-L-alanine and 3-cyanoalanine, alongside predicted values for N-Acetyl-3-nitriloalanine. Predictions were generated using computational models.
| Property | N-Acetyl-L-alanine | 3-Cyanoalanine | N-Acetyl-3-nitriloalanine (Predicted) |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | (2S)-2-Amino-3-cyanopropanoic acid[1] | (2S)-2-acetamido-3-cyanopropanoic acid |
| Synonyms | Ac-Ala-OH, N-acetylalanine | β-Cyanoalanine, 3-Cyano-L-alanine[1] | N-Acetyl-β-cyanoalanine |
| Molecular Formula | C₅H₉NO₃ | C₄H₆N₂O₂[1] | C₆H₈N₂O₃ |
| Molecular Weight | 131.13 g/mol | 114.104 g/mol [1] | 156.14 g/mol |
| Melting Point | 125-126 °C | 213–216 °C (decomposition)[1] | Not available |
| Boiling Point | 100-102 °C (at 0.2 Torr) | Not available | Not available |
| Water Solubility | Soluble | Water-soluble solid[1] | Predicted to be soluble |
| pKa (Acidic) | 3.69 (Predicted) | Not available | Predicted ~3.5 |
| pKa (Basic) | Not applicable | Not available | Not applicable |
| logP | -0.9 (Predicted) | Not available | Predicted ~ -1.2 |
| SMILES | C--INVALID-LINK--C(=O)O | N--INVALID-LINK--C(=O)O | O=C(N--INVALID-LINK--C(O)=O)C |
| InChI Key | KTHDTJVBEPMMGL-VKHMYHEASA-N | BXRLWGXPSRYJDZ-VKHMYHEASA-N[1] | Predicted |
Synthesis and Experimental Protocols
A plausible synthetic route to N-Acetyl-3-nitriloalanine involves the direct acetylation of 3-cyanoalanine.
Proposed Synthesis of N-Acetyl-3-nitriloalanine
The synthesis can be achieved by reacting 3-cyanoalanine with acetic anhydride under controlled pH conditions.
Detailed Experimental Protocol: Acetylation of 3-Cyanoalanine
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Dissolution: Dissolve 3-cyanoalanine in an aqueous solution (e.g., water or a suitable buffer).
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pH Adjustment: Adjust the pH of the solution to approximately 8 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). This deprotonates the amino group, making it more nucleophilic.
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Acetylation: While vigorously stirring the solution at room temperature, slowly add a molar excess of acetic anhydride. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching and Acidification: Once the reaction is complete, any remaining acetic anhydride can be quenched by the addition of water. The solution is then acidified to a pH of approximately 2-3 with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid group of the product.
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Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
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Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude N-Acetyl-3-nitriloalanine by recrystallization or column chromatography.
Analytical Characterization
The synthesized N-Acetyl-3-nitriloalanine should be characterized to confirm its identity and purity using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2 ppm), the α-proton (a multiplet), and the β-protons adjacent to the nitrile group (two multiplets). The amide proton will appear as a doublet, and the carboxylic acid proton will be a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the nitrile carbon, the α-carbon, the β-carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).
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An N-H stretch from the amide (around 3300 cm⁻¹).
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A C≡N stretch from the nitrile group (around 2250 cm⁻¹).
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Two C=O stretches from the amide and carboxylic acid (around 1700-1650 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. Techniques like Electrospray Ionization (ESI) would be suitable for this polar molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 157.06.
Biological Significance and Signaling Pathways
While the specific biological role of N-Acetyl-3-nitriloalanine is not yet defined, its structure suggests potential involvement in two key areas: N-acetylated amino acid metabolism and cyanide detoxification.
Role of N-Acetylation
N-acetylation is a common post-translational modification that can alter a protein's stability, function, and localization.[2][3] The N-acetylation of small molecules can also impact their biological activity and metabolism.[3] N-Acetyl-3-nitriloalanine could potentially act as a metabolic intermediate or a signaling molecule.
Cyanide Detoxification Pathway
Cyanide is a potent toxin that inhibits cellular respiration. In many organisms, a primary detoxification pathway involves the conversion of cyanide to the less toxic compound thiocyanate. Another important pathway, particularly in plants, involves the enzyme β-cyanoalanine synthase, which catalyzes the reaction of cysteine and cyanide to form 3-cyanoalanine.[1] This is a crucial step in assimilating cyanide into a non-toxic form.
The formation of N-Acetyl-3-nitriloalanine could represent a subsequent metabolic step, potentially facilitating its transport or excretion, or modulating its further metabolism into asparagine and aspartic acid.
Conclusion
N-Acetyl-3-nitriloalanine is a molecule of interest at the intersection of amino acid metabolism and toxicology. This guide provides a foundational framework for its study, including its physicochemical properties, a proposed synthetic route, and methods for its analytical characterization. The exploration of its potential biological roles opens avenues for further research in areas such as metabolic pathways, enzyme kinetics, and the development of novel therapeutic or diagnostic agents. Further experimental validation is required to fully elucidate the properties and functions of this intriguing compound.
